molecular formula C18H26O4 B047028 bis(3-Pentyl) Phthalate CAS No. 123518-33-2

bis(3-Pentyl) Phthalate

Cat. No.: B047028
CAS No.: 123518-33-2
M. Wt: 306.4 g/mol
InChI Key: JPROBPRIENGOGO-UHFFFAOYSA-N
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Description

Dipentan-3-yl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol. This compound belongs to the class of phthalate esters, which are commonly used as plasticizers to increase the flexibility and durability of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentan-3-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with pentan-3-ol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of dipentan-3-yl benzene-1,2-dicarboxylate may involve continuous esterification processes where phthalic anhydride is reacted with pentan-3-ol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is continuously removed and purified to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dipentan-3-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and pentan-3-ol.

    Oxidation: The compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Benzene-1,2-dicarboxylic acid and pentan-3-ol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Scientific Research Applications

Dipentan-3-yl benzene-1,2-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

    Industry: Employed in the production of flexible PVC and other plastic materials.

Mechanism of Action

The mechanism of action of dipentan-3-yl benzene-1,2-dicarboxylate involves its interaction with biological molecules, particularly enzymes and receptors. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting the action of natural hormones. This disruption can lead to various biological effects, including reproductive toxicity and developmental abnormalities .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: A phthalate ester used as a plasticizer with similar chemical properties.

    Diethyl phthalate: Another phthalate ester used in cosmetics and personal care products.

    Diisononyl phthalate: A high molecular weight phthalate ester used in flexible PVC applications.

Uniqueness

Dipentan-3-yl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its use as a plasticizer in specialized applications highlights its importance in modifying the flexibility and durability of materials .

Properties

IUPAC Name

dipentan-3-yl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-5-13(6-2)21-17(19)15-11-9-10-12-16(15)18(20)22-14(7-3)8-4/h9-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPROBPRIENGOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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